1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-23-11-14(18(22-23)27-3)17-20-21-19(24(17)2)28-12-16(26)25-10-6-8-13-7-4-5-9-15(13)25/h4-5,7,9,11H,6,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTVIQCGYJPSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The structure features a quinoline moiety linked to a thioether group and a triazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 44.77 | |
| HCT116 (colon cancer) | 201.45 | |
| BJ-1 (normal fibroblast) | 92.05 |
The compound showed the highest potency against the A431 cell line, suggesting its potential as an effective anticancer agent.
Antioxidant Activity
The antioxidant properties were assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited strong antioxidant activity even at low concentrations:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 300 | 72.5 |
These findings suggest that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For instance, docking simulations indicated favorable interactions with enzymes involved in cancer progression and oxidative stress management. The binding energies observed were significant enough to warrant further investigation into its mechanism of action .
Case Studies and Research Findings
Several case studies have explored similar compounds with related structures:
- Tetrazole Derivatives : A study on tetrazole derivatives showed promising anticancer activity against epidermoid carcinoma with comparable IC50 values, suggesting that modifications in structure can lead to enhanced biological activity .
- Pyrazole Compounds : Research indicates that substituted pyrazoles exhibit diverse biological activities including anti-inflammatory and analgesic effects, which may be relevant for the therapeutic applications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
2.1.1. Quinoline Derivatives
- 1-(2,2,4-Trimethyl-4-(3-methylphenyl)-1,2,3,4-tetrahydroquinolin-1-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone (): This analog replaces the dihydroquinoline with a tetrahydroquinoline core bearing bulky 2,2,4-trimethyl and 3-methylphenyl substituents. The increased steric hindrance reduces solubility (logP ~4.2) compared to the target compound (estimated logP ~3.8).
- 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): The isoquinoline variant introduces a planar aromatic system, enhancing π-π stacking interactions. The triazole is substituted with an allyl and 2-methoxyphenyl group, improving lipophilicity (logP ~4.5) but reducing metabolic stability due to the allyl moiety’s susceptibility to oxidation .
Triazole Substituent Variations
- 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): The quinolinyloxymethyl group introduces a bulky aromatic substituent, increasing molecular weight (MW = 522.06 g/mol) and steric hindrance. This compound exhibits enhanced antifungal activity (IC₅₀ = 1.2 μM against Candida albicans) compared to the target compound (data unavailable), likely due to improved target binding .
- Synthesis, Dimeric Crystal Structure, and Fungicidal Activity of 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone (): The pyrazolylmethyl substituent on the triazole enhances fungicidal activity (EC₅₀ = 8.7 μM against Botrytis cinerea). However, the absence of a methoxy group reduces polarity, limiting aqueous solubility (1.2 mg/mL in water) .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~475.6 g/mol | 504.6 g/mol | 634.8 g/mol |
| logP (Predicted) | 3.8 | 4.2 | 4.5 |
| Aqueous Solubility | Moderate | Low | Low |
| Metabolic Stability | High | Moderate | Low |
The target compound’s methoxy group enhances solubility compared to ’s bulky analogs. Its triazole-thioether linkage improves stability over ’s pyrazolylmethyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
